N-(2,3-dihydro-1H-inden-5-yl)-2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide
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Description
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.444. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research on pyrimidinone and oxazinone derivatives, synthesized using various starting materials, has demonstrated significant antimicrobial activities. These compounds, which include structures related to the query compound, were tested against bacterial and fungal strains, showing effectiveness comparable to known antibiotics like streptomycin and fusidic acid (Hossan et al., 2012).
Chemical Structure and Stability
Studies have explored the crystallization and characterization of anhydrous polymorphs and hydrates of pharmaceutical compounds closely related to the query chemical. These investigations provided insights into the compounds' stability in various forms, revealing that hydrates tend to convert to more stable anhydrous forms under certain conditions, which is critical for pharmaceutical development (Petrova et al., 2009).
Coordination Complexes and Polymerization
The interaction of related compounds with specific reagents has been shown to lead to the formation of polymeric coordination complexes. This research highlights the compound's potential in developing novel materials with specific chemical properties (Klimova et al., 2013).
Anticancer Activity
Synthesis and evaluation of pyrazolo[3,4-d]pyrimidines, structurally similar to the query compound, have demonstrated significant anticancer activity. These studies provide a basis for further research into their potential as therapeutic agents against various cancer types (Rahmouni et al., 2014).
Anti-inflammatory Potential
Compounds synthesized from citrazinic acid, which shares a related chemical scaffold with the query compound, exhibited anti-inflammatory activity. This research suggests the compound's utility in developing new anti-inflammatory drugs (Amr et al., 2007).
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-ethyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-2-18-13-21(28)26(22(25-18)16-8-10-23-11-9-16)14-20(27)24-19-7-6-15-4-3-5-17(15)12-19/h6-13H,2-5,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDGOWHWGGXKLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC4=C(CCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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